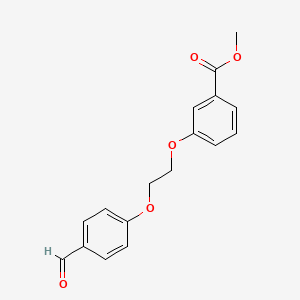

Methyl 3-(2-(4-formylphenoxy)ethoxy)benzoate

Overview

Description

The compound of interest, "Methyl 3-(2-(4-formylphenoxy)ethoxy)benzoate," is a chemical entity that has not been directly synthesized or analyzed in the provided papers. However, related compounds and methodologies can offer insights into its potential synthesis, structure, and properties. For instance, the synthesis of similar benzoate esters has been reported, which could inform the synthesis of the target compound . Additionally, structural analysis techniques such as IR, NMR, and X-ray crystallography have been employed to elucidate the structures of related compounds .

Synthesis Analysis

The synthesis of related methyl benzoate derivatives typically involves condensation reactions. For example, methyl 4-(5-formyl-2-methoxyphenoxy)benzoate was synthesized from methyl 4-bromobenzoate and iso-vanilline using cupric oxide as a catalyst . This suggests that a similar approach could be used for the synthesis of "Methyl 3-(2-(4-formylphenoxy)ethoxy)benzoate," potentially involving a condensation reaction between appropriate precursors under optimized conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques and X-ray crystallography. For instance, the crystal structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was elucidated, revealing intramolecular and intermolecular hydrogen bonding . Similarly, the structure of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate was confirmed by spectroscopic methods and single-crystal X-ray diffraction . These methods could be applied to determine the molecular structure of "Methyl 3-(2-(4-formylphenoxy)ethoxy)benzoate."

Chemical Reactions Analysis

The chemical reactivity of related compounds has been studied, providing insights into potential reactions. For example, cyano(ethoxycarbonothioylthio)methyl benzoate was shown to be an excellent one-carbon radical equivalent for acyl unit introduction via xanthate transfer radical addition to olefins . This indicates that the target compound may also participate in radical reactions or could be modified using similar strategies.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been investigated through various analyses. The compound (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate was studied for its global chemical reactivity descriptors, natural population analysis, thermodynamic properties, and non-linear optical properties . These studies provide a framework for predicting the properties of "Methyl 3-(2-(4-formylphenoxy)ethoxy)benzoate," which could be expected to exhibit similar characteristics due to structural similarities.

Scientific Research Applications

Synthesis of Compounds

Methyl 3-(2-(4-formylphenoxy)ethoxy)benzoate is used as an important intermediate in the synthesis of various compounds. For instance, it has been employed in the total synthesis of bisbibenzyls, which are natural products with a range of biological activities (Lou Hong-xiang, 2012). These processes often involve condensation reactions and meticulous control of reaction conditions.

Liquid-Crystalline Properties

Studies have explored the liquid-crystalline properties of related compounds. For example, a series of 1,2-phenylene bis[4-(4-alkoxybenzylideneamino)benzoates, which are structurally similar to Methyl 3-(2-(4-formylphenoxy)ethoxy)benzoate, have been prepared to understand their mesomorphic behavior. These studies contribute to the understanding of how molecular structure impacts the formation of liquid crystals (M. Kuboshita, Y. Matsunaga, H. Matsuzaki, 1991).

Polymerization and Material Science

In the field of material science, compounds like Methyl 3-(2-(4-formylphenoxy)ethoxy)benzoate are used in the synthesis of polymers. For instance, thermal polymerization of similar compounds has been used to create hyperbranched aromatic polyamides, which have applications in various fields due to their solubility and molecular weight properties (Gang Yang, M. Jikei, M. Kakimoto, 1999).

Photochemical Applications

In photochemistry, derivatives of Methyl 3-(2-(4-formylphenoxy)ethoxy)benzoate have been studied for their ability to generate and quench singlet molecular oxygen. This research is significant for understanding the photostabilization of materials and for potential applications in photoprotective agents (A. Soltermann, D. Peña, S. Nonell, F. Amat-Guerri, N. García, 1995).

Biological and Medicinal Chemistry

In the realm of medicinal chemistry, structurally related compounds have been synthesized and tested for various biological activities. For example, compounds like Ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate have been prepared as novel anti-juvenile hormone agents, indicating potential applications in pest control and insect management (Hanae Ishiguro, N. Fujita, In‐Hae Kim, T. Shiotsuki, E. Kuwano, 2003).

Safety and Hazards

properties

IUPAC Name |

methyl 3-[2-(4-formylphenoxy)ethoxy]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-20-17(19)14-3-2-4-16(11-14)22-10-9-21-15-7-5-13(12-18)6-8-15/h2-8,11-12H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFAYDBUDLWHMLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)OCCOC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594788 | |

| Record name | Methyl 3-[2-(4-formylphenoxy)ethoxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(2-(4-formylphenoxy)ethoxy)benzoate | |

CAS RN |

937601-95-1 | |

| Record name | Methyl 3-[2-(4-formylphenoxy)ethoxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

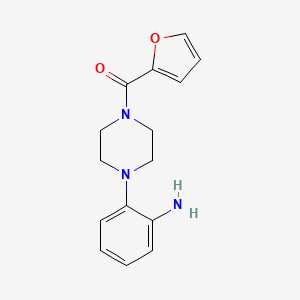

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

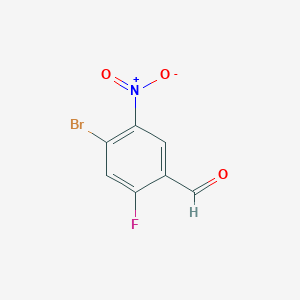

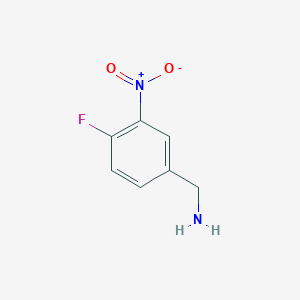

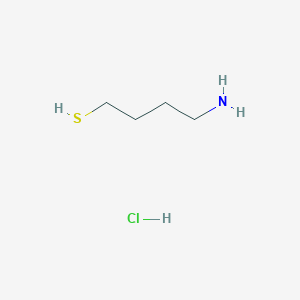

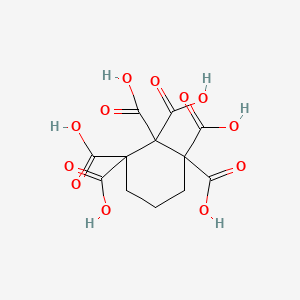

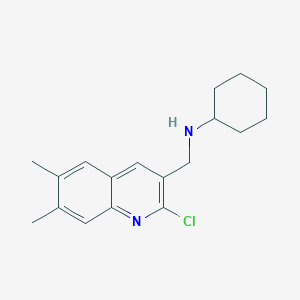

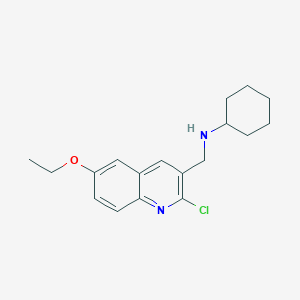

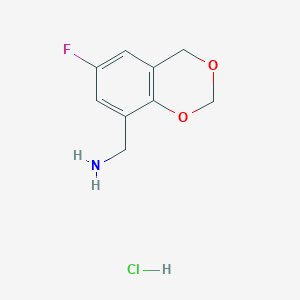

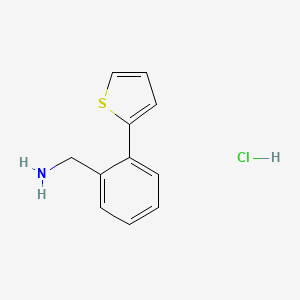

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.